molecular formula C15H17N5O4 B10908544 ethyl (2-{(E)-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenoxy)acetate

ethyl (2-{(E)-[2-(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazinylidene]methyl}phenoxy)acetate

Cat. No.: B10908544
M. Wt: 331.33 g/mol
InChI Key: OPEOTHCMZCIONX-LZYBPNLTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE: is a complex organic compound that belongs to the class of triazine derivatives. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazine ring, along with other functional groups, makes it a versatile molecule for synthetic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE typically involves multiple steps:

    Formation of the Triazine Core: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds under acidic or basic conditions.

    Hydrazonoyl Formation: The hydrazonoyl group is introduced by reacting the triazine core with hydrazine or its derivatives.

    Phenoxy Acetate Attachment: The final step involves the esterification of the phenoxy group with ethyl acetate under catalytic conditions, often using acid catalysts like sulfuric acid or base catalysts like sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazine ring, forming corresponding oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as an antimicrobial and anticancer agent. The triazine ring is known for its bioactivity, and modifications of this compound can lead to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability and resistance to degradation.

Mechanism of Action

The mechanism by which ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE exerts its effects involves interactions with biological macromolecules. The triazine ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydrazonoyl group can form covalent bonds with nucleophilic sites in proteins, altering their function.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}PROPIONATE: Similar structure with a propionate ester instead of acetate.

    METHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE: Similar structure with a methyl ester instead of ethyl.

Uniqueness

The uniqueness of ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE lies in its specific ester group, which can influence its solubility, reactivity, and biological activity compared to its analogs.

This detailed overview provides a comprehensive understanding of ETHYL 2-{2-[2-(6-METHYL-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL)CARBOHYDRAZONOYL]PHENOXY}ACETATE, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C15H17N5O4

Molecular Weight

331.33 g/mol

IUPAC Name

ethyl 2-[2-[(E)-[(6-methyl-5-oxo-4H-1,2,4-triazin-3-yl)hydrazinylidene]methyl]phenoxy]acetate

InChI

InChI=1S/C15H17N5O4/c1-3-23-13(21)9-24-12-7-5-4-6-11(12)8-16-19-15-17-14(22)10(2)18-20-15/h4-8H,3,9H2,1-2H3,(H2,17,19,20,22)/b16-8+

InChI Key

OPEOTHCMZCIONX-LZYBPNLTSA-N

Isomeric SMILES

CCOC(=O)COC1=CC=CC=C1/C=N/NC2=NN=C(C(=O)N2)C

Canonical SMILES

CCOC(=O)COC1=CC=CC=C1C=NNC2=NN=C(C(=O)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.